molecular formula C9H14BrNO B1419290 4-[1-(Methylamino)ethyl]phenol hydrobromide CAS No. 1093390-65-8

4-[1-(Methylamino)ethyl]phenol hydrobromide

Cat. No.: B1419290
CAS No.: 1093390-65-8
M. Wt: 232.12 g/mol
InChI Key: KMWIDWOUPBMJRG-UHFFFAOYSA-N
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Description

4-[1-(Methylamino)ethyl]phenol hydrobromide is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[1-(methylamino)ethyl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-7(10-2)8-3-5-9(11)6-4-8;/h3-7,10-11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWIDWOUPBMJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analytical Techniques for Characterization

Characterization of 4-[1-(Methylamino)ethyl]phenol hydrobromide involves various analytical techniques:

Data Analysis

Technique Expected Data Interpretation
$${}^{1}$$H NMR Signals for aromatic protons, methyl group, and methylene protons. Confirms the structure and purity of the compound.
$${}^{13}$$C NMR Resonances for aromatic carbons, methyl carbon, and methylene carbons. Provides detailed information about the carbon skeleton.
HRMS Molecular ion peak corresponding to the molecular formula. Confirms the molecular weight and formula.

Research Findings and Challenges

While specific research findings on 4-[1-(Methylamino)ethyl]phenol hydrobromide are limited, studies on similar compounds highlight the importance of optimizing reaction conditions to achieve high yields and purity. Challenges include controlling the reactivity of the amino group and ensuring complete conversion to the desired hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methylamino)ethyl]phenol hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Methylamino)ethyl]phenol hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[1-(Methylamino)ethyl]phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Methylamino)ethyl]phenol hydrobromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Biological Activity

4-[1-(Methylamino)ethyl]phenol hydrobromide, a compound with significant potential in various fields, is primarily recognized for its biological activity. This article explores its mechanisms of action, biochemical properties, and applications in scientific research, particularly in the realms of biochemistry and pharmacology.

4-[1-(Methylamino)ethyl]phenol hydrobromide is characterized by its unique molecular structure, which includes a phenolic group and a methylamino ethyl side chain. This configuration contributes to its biological activity, allowing it to interact with various biological targets.

The biological activity of 4-[1-(Methylamino)ethyl]phenol hydrobromide can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as an enzyme inhibitor or activator, influencing various biochemical pathways. It has been shown to modulate the activity of kinases and phosphatases, affecting phosphorylation states of key signaling proteins.
  • Cellular Receptor Modulation : It interacts with specific cellular receptors, leading to alterations in signal transduction pathways.
  • Oxidative Stress Response : Similar compounds have been reported to elevate the expression of genes associated with oxidative stress response, suggesting that 4-[1-(Methylamino)ethyl]phenol hydrobromide may induce similar effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antifungal properties, potentially inducing oxidative damage in pathogens like Candida albicans.
  • Antitumor Potential : Research has suggested that it can promote the re-expression of cyclin-dependent kinase inhibitors in cancer cell lines, indicating potential use in cancer therapies .
  • Neuroprotective Effects : Its interaction with neurotransmitter systems suggests possible applications in neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the biological effects of 4-[1-(Methylamino)ethyl]phenol hydrobromide:

Table 1: Biological Activities and Their Effects

Activity TypeObserved EffectReference
AntimicrobialInduces oxidative damage in Candida albicans
AntitumorPromotes p21 Waf1 expression in HCT116 cells
NeuroprotectiveModulates neurotransmitter systems

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-[1-(Methylamino)ethyl]phenol hydrobromide indicates that it is metabolized by cytochrome P450 enzymes. This metabolism leads to the formation of reactive intermediates that may enhance its therapeutic efficacy while also requiring careful consideration regarding potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[1-(Methylamino)ethyl]phenol hydrobromide, and how can purity be optimized?

  • Methodology :

  • Reductive Amination : React 4-(1-Oxoethyl)phenol with methylamine under hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) to yield the amine intermediate. Subsequent hydrobromide salt formation can be achieved using HBr in ethanol .
  • Purification : Employ recrystallization from ethanol/water mixtures to enhance purity (>98%). Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity and detect byproducts .
    • Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylated species.

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Structural Confirmation :

  • Use 1H^1H- and 13C^{13}C-NMR to verify the methylaminoethyl substituent (e.g., δ ~2.8 ppm for N–CH3_3) and aromatic protons (δ ~6.8–7.2 ppm) .
  • FTIR to confirm hydroxyl (broad peak ~3200 cm1^{-1}) and hydrobromide salt formation (N–H stretching ~2500 cm1^{-1}) .
    • Thermal Stability : Perform TGA/DSC under nitrogen to assess decomposition temperatures. Store at -20°C in airtight containers to prevent hygroscopic degradation .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.
  • In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
    • Toxicology : Limited data exist; treat as hazardous. Conduct acute toxicity assays (e.g., LD50_{50} in rodents) under OECD guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodology :

  • Synthesize analogs (e.g., varying alkyl chain length or substituting methylamino with ethylamino) and compare binding affinity via receptor assays (e.g., radioligand displacement for adrenergic receptors) .
  • Use molecular docking to predict interactions with target proteins (e.g., monoamine transporters) and validate with in vitro functional assays .
    • Data Interpretation : Correlate logP values (measured via shake-flask method) with membrane permeability trends .

Q. What advanced analytical methods resolve contradictions in reported physicochemical data?

  • Case Example : Discrepancies in solubility (aqueous vs. organic solvents):

  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Validate solubility via equilibrium solubility assays (pH 7.4 PBS vs. ethanol) and cross-reference with HPLC quantification .
    • Troubleshooting : Replicate experiments under controlled humidity to address hygroscopicity-induced variability .

Q. How can environmental impact assessments guide sustainable research practices?

  • Biodegradability : Conduct OECD 301F tests to measure % mineralization over 28 days in activated sludge .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50_{50}) and algae growth inhibition assays to evaluate aquatic impact .
  • Green Chemistry : Explore biocatalytic synthesis (e.g., amine transaminases) to replace metal catalysts and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(Methylamino)ethyl]phenol hydrobromide
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